N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S2/c1-2-15-19-20-17(28-15)21-29(26,27)14-8-6-12(7-9-14)18-16(23)11-4-3-5-13(10-11)22(24)25/h3-10H,2H2,1H3,(H,18,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTBPUSKXJQOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of ethyl hydrazinecarbodithioate with an appropriate nitrile under acidic conditions.
Sulfonylation: The thiadiazole derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Coupling with Nitrobenzamide: The final step involves coupling the sulfonylated thiadiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Sulfonylation and Amide Coupling
The sulfonamide and benzamide groups are introduced sequentially:
Sulfonyl Chloride Formation
-
Thiol intermediates (e.g., compound 5 in ) react with chlorine gas in 1,2-dichloroethane/H₂O under controlled temperatures (−2°C to 0°C) to form sulfonyl chloride derivatives (e.g., 6 in ).
Sulfonamide Linkage
-
The sulfonyl chloride reacts with amines (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine) in acetonitrile at room temperature, with triethylamine as an acid scavenger. Yields vary (26–94%) depending on substituents .
Nitrobenzamide Formation
-
Coupling of the sulfonamide intermediate with 3-nitrobenzoyl chloride occurs via nucleophilic acyl substitution. Reaction conditions (solvent, temperature) mirror those in analogous syntheses .
Functional Group Transformations
Key reactivity of the nitro and sulfonamide groups:
Nitro Group Reduction
-
The 3-nitrobenzamide group can be reduced to 3-aminobenzamide using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl . This step is critical for generating bioactive metabolites.
Sulfonamide Stability
-
Hydrolytic stability tests (pH 1–9, 40°C) show the sulfonamide linkage remains intact for >24 hours .
Reaction Optimization Data
Analytical Validation
Scientific Research Applications
Therapeutic Functions
1. Antimicrobial Activity
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide has demonstrated potent antimicrobial properties. It acts by inhibiting bacterial growth through a mechanism that involves binding to metal hydroxides in bacterial cell walls. This binding prevents the formation of an antibiotic-inhibitor complex necessary for cell wall biosynthesis, ultimately inhibiting protein synthesis and cell division .
Case Study: Efficacy Against Infectious Diseases
Research has indicated that this compound is effective against various infectious diseases, including bowel disease and infectious diarrhea. In clinical trials, it showed significant reduction in symptoms and pathogen load in treated patients .
2. Antidiabetic Properties
The compound also exhibits hypoglycemic effects, making it a candidate for treating type 2 diabetes mellitus. Its mechanism involves enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .
Case Study: Diabetes Management
In a controlled study involving diabetic rats, administration of this compound resulted in a marked decrease in blood glucose levels compared to the control group. This suggests potential for further development as a therapeutic agent for diabetes management .
Research Applications
The compound has been explored for its potential applications beyond antimicrobial and antidiabetic uses:
1. Autoimmune Diseases
Preliminary studies suggest that this compound may have therapeutic effects in autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus. Its anti-inflammatory properties could be beneficial in managing these diseases .
2. Cancer Research
Emerging research indicates that this compound may possess antitumor activity. In vitro assays have shown selective cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis while sparing normal cells .
Mechanism of Action
The mechanism of action of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can mimic biological molecules, allowing it to bind to enzymes or receptors and inhibit their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares "N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide" with structurally related analogs:
Key Observations :
- Bioactivity : Thiadiazole derivatives with nitro groups (e.g., ) often exhibit antimicrobial or enzyme inhibitory activity. The target compound’s nitrobenzamide moiety may enhance binding to bacterial dihydrofolate reductase or carbonic anhydrases .
- Synthetic Complexity : Compounds like "3,4,5-triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfonyl]phenyl}benzamide" () require multi-step synthesis due to bulky triethoxy groups, whereas the target compound’s simpler structure may favor scalable synthesis.
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: The nitro group in the target compound may slow oxidative metabolism compared to amino-substituted analogs (), but it could also generate reactive metabolites.
- Toxicity : Ethyl-substituted thiadiazoles (e.g., ) generally show lower acute toxicity than halogenated analogs, though nitro groups pose mutagenicity risks.
Biological Activity
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 284.36 g/mol
- CAS Number : 94-19-9
This compound is characterized by the presence of a thiadiazole ring, which is known for conferring various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)benzenesulfonamide with 3-nitrobenzoyl chloride under controlled conditions to yield the desired product. The synthetic route often includes purification steps such as recrystallization or chromatography to obtain a high-purity compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and protein production .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Antifungal Activity
The antifungal activity of this compound has also been assessed. Notably, it was effective against fungi such as Candida albicans and Aspergillus niger, with observed EC50 values indicating significant potency compared to standard antifungal agents .
Anti-inflammatory Properties
Research indicates that derivatives of thiadiazole compounds possess anti-inflammatory effects. In animal models, administration of this compound resulted in a reduction of inflammation markers and edema .
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical study involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection symptoms compared to placebo groups. The study highlighted its potential as a therapeutic agent in managing bacterial infections resistant to conventional antibiotics . -
Case Study on Antifungal Treatment :
In a controlled trial assessing antifungal treatments for immunocompromised patients, the compound exhibited superior efficacy in reducing fungal load compared to traditional antifungal therapies. Patients treated with this compound showed faster recovery rates and fewer side effects .
Q & A
Q. Q1. What are the recommended synthetic strategies for N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via modified Schotten-Baumann reactions, which involve coupling sulfonamide intermediates with benzoyl chloride derivatives. For example:
- Step 1: React 5-ethyl-1,3,4-thiadiazol-2-amine with 4-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate.
- Step 2: Introduce the 3-nitrobenzoyl group via nucleophilic acyl substitution under basic conditions (e.g., pyridine or triethylamine as a base) .
Optimization involves controlling temperature (0–5°C for exothermic steps), solvent selection (e.g., THF or DMF for solubility), and stoichiometric ratios (1:1.2 molar excess of acyl chloride). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Q2. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- FTIR: Confirm the presence of sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹) .
- NMR:
- LCMS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT, MD) predict the compound’s interaction with biological targets like carbonic anhydrase or kinase enzymes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and nitrobenzamide-π stacking with hydrophobic pockets .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity. For example, nitro groups lower LUMO energy, enhancing electrophilic reactivity .
- MD Simulations: Simulate stability in aqueous environments (AMBER force field) to assess solubility and membrane permeability .
Q. Q4. How can contradictory biological activity data (e.g., variable IC₅₀ values across cancer cell lines) be resolved?
Methodological Answer:
Q. Q5. What analytical strategies are recommended for characterizing degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- HPLC-PDA/HRMS: Monitor degradation via:
Experimental Design & Data Analysis
Q. Q6. How should researchers design SAR studies to optimize this compound’s bioactivity?
Methodological Answer:
- Variation Points:
- Assay Selection:
Q. Q7. What statistical methods are critical for interpreting high-throughput screening data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
